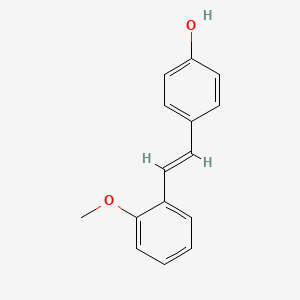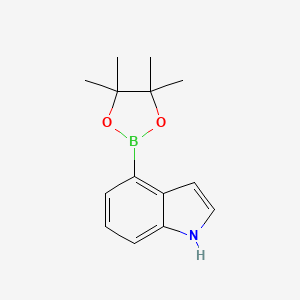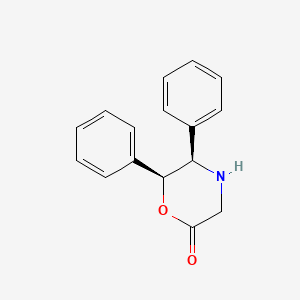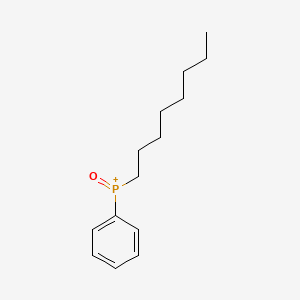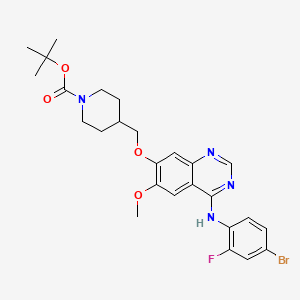![molecular formula C12H11NO4 B1312393 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- CAS No. 83039-57-0](/img/structure/B1312393.png)
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-
Übersicht
Beschreibung
“2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-” is a chemical compound . The IUPAC name for this compound is "(2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H11NO5 . It contains a pyrrolidinedione ring, which is a five-membered ring with two carbonyl groups, and a methylbenzoyl group attached via an oxygen atom .Wissenschaftliche Forschungsanwendungen
Determination of Famotidine
Scientific Field
Pharmaceutical Analysis Application: NBS is used to determine the amount of famotidine in dosage forms . Method: The method involves the oxidation of famotidine in the presence of NBS to produce an oxidized product . Results: This method allows for the accurate determination of famotidine in dosage forms .
Determination of Vitamin C
Scientific Field
Food and Pharmaceutical Analysis Application: NBS is used to determine the amount of vitamin C in orange juice and pharmaceutical preparations . Method: The method involves the oxidation of vitamin C (ascorbic acid) in methanol to produce dehydroascorbic acid . Results: This method allows for the accurate determination of vitamin C in various samples .
Oxidation of Allyl Alcohol
Scientific Field
Organic Chemistry Application: NBS is used to oxidize allyl alcohol to produce a ketone . Method: The oxidation is first order in both NBS and osmium(VIII) in an alkaline medium . Results: This method allows for the controlled oxidation of allyl alcohol .
Production of Monoclonal Antibodies
Scientific Field
Biotechnology Application: Certain compounds have been found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells . Method: A chemical screening was conducted to discover new compounds that can improve cell-specific antibody production . Results: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production .
Inhibition of Calcium Currents
Scientific Field
Neuropharmacology Application: Certain compounds have been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . Method: The mechanism of action of these compounds involves the inhibition of calcium currents . Results: This mechanism of action could potentially be exploited for the development of new therapeutics .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJGCFDYPNABQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423649 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |
CAS RN |
83039-57-0 | |
| Record name | Benzoic acid, 4-methyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83039-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)
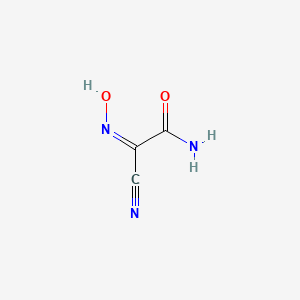
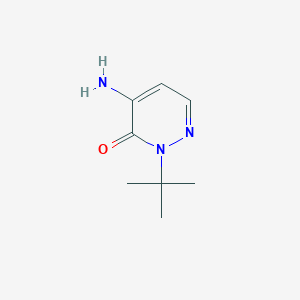

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
